

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

Cat. No.: B1301079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

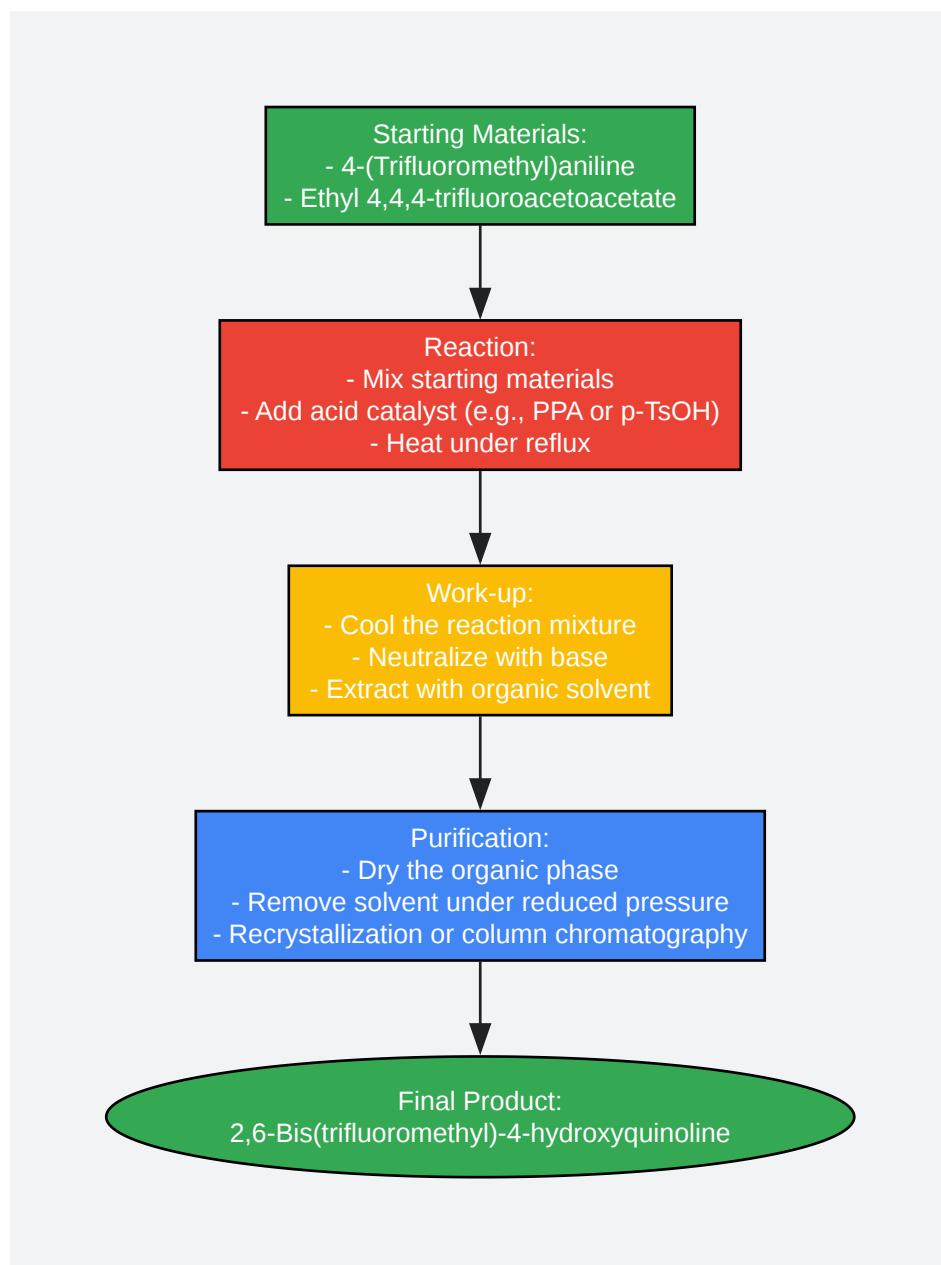
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**. This versatile compound serves as a critical building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Core Chemical Structure and Properties

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a quinoline derivative characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. The trifluoromethyl groups significantly influence the molecule's properties, enhancing its chemical stability, lipophilicity, and electronic characteristics.[\[1\]](#)

The fundamental properties of this compound are summarized below.

Property	Value	Reference
CAS Number	35877-04-4	[1] [2]
Molecular Formula	C ₁₁ H ₅ F ₆ NO	[1] [2] [3]
Molecular Weight	281.16 g/mol	[1] [3]
Melting Point	280-290°C	[4]
Boiling Point (Predicted)	305.9 ± 37.0 °C	[4]
Density (Predicted)	1.542 ± 0.06 g/cm ³	[4]
Synonyms	2,6-Di(Trifluoromethyl)quinolin-4-ol	[1] [2]


The structure of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** is presented below:

Caption: 2D structure of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**.

Synthesis Protocol

The synthesis of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** can be achieved through a cyclocondensation reaction. A representative experimental protocol is detailed below, based on similar quinoline synthesis methods.[\[5\]](#)[\[6\]](#)

Representative Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**.

Detailed Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 to 1.2 equivalents) in a suitable solvent such as toluene or under solvent-free conditions with polyphosphoric acid (PPA).

- **Catalysis:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) if using a solvent, or utilize PPA as both solvent and catalyst.
- **Reaction:** Heat the mixture to reflux (typically 120-150°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 8-24 hours.
- **Work-up:** After completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture onto crushed ice and neutralize with a concentrated aqueous sodium hydroxide solution until the pH is between 7 and 8. If a solvent was used, wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**.

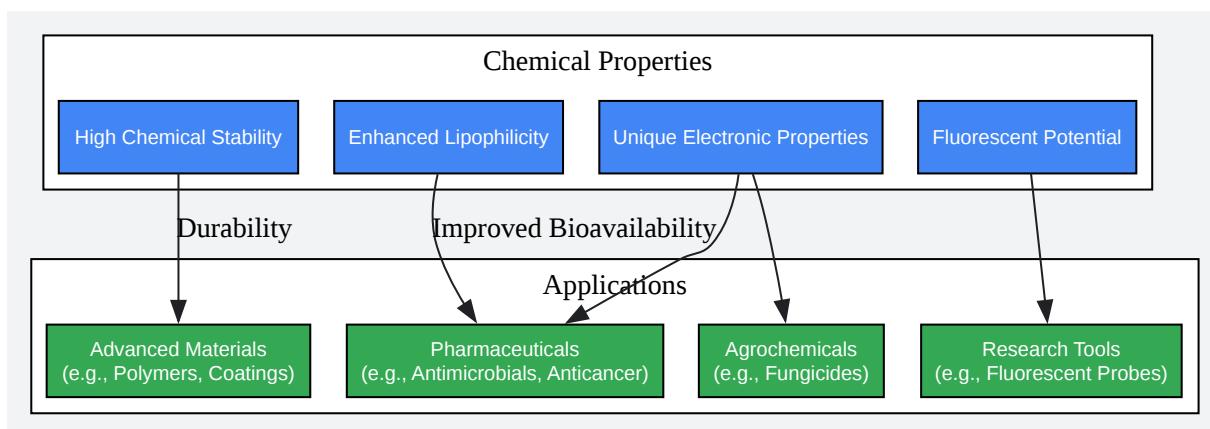
Biological Activity and Applications

The unique structural features of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** make it a valuable compound in various scientific and industrial fields.^[1]

Pharmaceutical and Agrochemical Intermediate

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.^[1] Its derivatives are explored for various therapeutic and agricultural applications. Quinoline-based compounds are known to possess a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.^{[5][7][8]}

Potential Therapeutic Applications


- **Antimicrobial Agents:** The core quinoline structure is present in many antibacterial drugs. Derivatives of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** are being investigated for their potential to combat resistant bacterial strains.^[1]

- **Anticancer Agents:** Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.^[7] The trifluoromethyl groups can enhance cellular uptake and interaction with biological targets.
- **Antifungal Activity:** Fluorinated quinoline analogs have shown promising antifungal activity against various phytopathogenic fungi.^[5]

Material Science and Research Applications

- **Fluorescent Probes:** The quinoline scaffold can exhibit fluorescence, and this compound is utilized in the design of fluorescent probes for biochemical assays and biological imaging.^[1]
- **Advanced Materials:** It is used in the development of polymers and coatings that require high thermal stability and chemical resistance.^[1]

Logical Relationship of Properties and Applications

[Click to download full resolution via product page](#)

Caption: Relationship between the chemical properties and applications of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**.

In conclusion, **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** is a compound of significant interest due to its versatile chemical nature and broad range of potential applications. Its

synthesis is well-established, and its unique properties continue to make it a valuable tool for researchers in medicinal chemistry, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,6-BIS(TRIFLUOROMETHYL)-4-HYDROXYQUINOLINE | 35877-04-4 [chemicalbook.com]
- 4. 2,6-BIS(TRIFLUOROMETHYL)-4-HYDROXYQUINOLINE | 35877-04-4 [amp.chemicalbook.com]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301079#2-6-bis-trifluoromethyl-4-hydroxyquinoline-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com